allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a bromophenyl group, and an allyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 3-allyl-2-thiouracils with iodine chloride or bromide in methanol, followed by cyclization reactions . Another approach involves the Knoevenagel condensation, Michael addition, and intramolecular cyclization catalyzed by p-toluene sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents, such as 2-(2-/4-hydroxybenzylidene)thiazolo[3,2-a]pyrimidines.
Thiazolo[3,2-a]pyridines: Similar heterocyclic compounds with a pyridine ring instead of a pyrimidine ring.
Uniqueness
Allyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the bromophenyl group and allyl ester functional group differentiates it from other thiazolopyrimidine derivatives, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19BrN2O3S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
prop-2-enyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19BrN2O3S/c1-4-9-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-7-6-8-13(20)10-12/h4,6-8,10,14,16H,1,5,9H2,2-3H3 |
InChI Key |
UNKXAEHZOKSKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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